2,2-Dimethyl-5-(3-oxobutanoyl)-1,3-dioxane-4,6-dione
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Overview
Description
2,2-Dimethyl-5-(3-oxobutanoyl)-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(3-oxobutanoyl)-1,3-dioxane-4,6-dione typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 3-oxobutanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(3-oxobutanoyl)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-5-(3-oxobutanoyl)-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(3-oxobutanoyl)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the 3-oxobutanoyl group, making it less reactive in certain chemical reactions.
3-Oxobutanoyl chloride: A simpler compound that can be used as a reagent in the synthesis of more complex molecules like 2,2-Dimethyl-5-(3-oxobutanoyl)-1,3-dioxane-4,6-dione.
Uniqueness
This compound is unique due to its combination of a dioxane ring and a ketone functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
143456-22-8 |
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Molecular Formula |
C10H12O6 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
2,2-dimethyl-5-(3-oxobutanoyl)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C10H12O6/c1-5(11)4-6(12)7-8(13)15-10(2,3)16-9(7)14/h7H,4H2,1-3H3 |
InChI Key |
IXYRIAMEEVVWPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1C(=O)OC(OC1=O)(C)C |
Origin of Product |
United States |
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